Aqueous Solubility Advantage
4-Aminobenzoic acid hydrochloride (CAS 22669-27-8) demonstrates a significant and quantifiable increase in aqueous solubility compared to its free acid parent compound, 4-aminobenzoic acid (PABA, CAS 150-13-0). This differentiation stems from the protonation of the amino group by hydrochloric acid, forming a more hydrophilic salt .
| Evidence Dimension | Aqueous solubility at ~20-25°C |
|---|---|
| Target Compound Data | Described as 'soluble' in water |
| Comparator Or Baseline | 4-Aminobenzoic acid (PABA, CAS 150-13-0): 4.7 g/L (20 °C) |
| Quantified Difference | Qualitative shift from 'sparingly soluble' (4.7 g/L) to 'soluble' |
| Conditions | Water at approximately 20 °C |
Why This Matters
This solubility advantage is critical for the successful formulation of aqueous-based assays, injectable preparations, and chemical reactions where the free acid's poor solubility (4.7 g/L) would cause precipitation and method failure .
